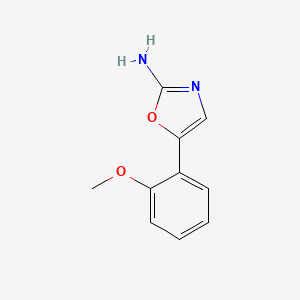

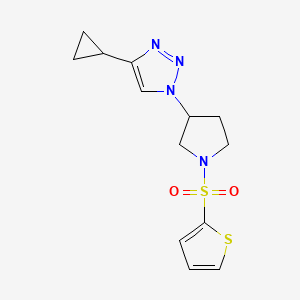

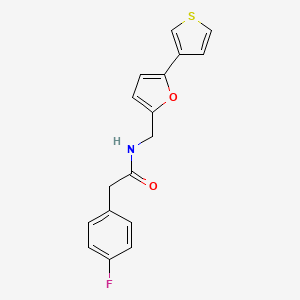

5-cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-cyclopropyl-N-((6-methoxypyridin-3-yl)methyl)-1,3,4-thiadiazol-2-amine” is an amide compound . These compounds are of interest due to their potential use as interleukin receptor-associated kinase (IRAK) inhibitors . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . They have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation .

Synthesis Analysis

The synthesis of these compounds is part of a patent application by Rigel Pharmaceuticals, Inc . The patent application discloses methods of making and using the compounds and compositions . The disclosed compounds and/or compositions may be used to treat or prevent an IRAK-associated disease or condition .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has shown that compounds containing the 1,3,4-thiadiazol moiety exhibit significant biological activities, including antimicrobial and antifungal properties. A study by Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives incorporating thiadiazole moieties, demonstrating potent antimicrobial spectrum against various microbes. This research highlights the potential of such compounds in addressing microbial infections (Kumar & Panwar, 2015).

Anti-inflammatory and Analgesic Properties

Another significant application of thiadiazole derivatives is their anti-inflammatory and analgesic effects. The study by Kumar and Panwar (2015) also evaluated the synthesized compounds for their anti-inflammatory, analgesic, and ulcerogenic activities, finding specific derivatives to be highly potent. Such findings suggest the utility of these compounds in developing new treatments for inflammation and pain management (Kumar & Panwar, 2015).

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer properties as well. Gür et al. (2020) conducted a study on Schiff bases derived from 5-substituted-1,3,4-thiadiazol-2-amine, revealing that some compounds exhibited cytotoxicity against cancer cell lines, indicating potential in cancer therapy. The study highlights the importance of structural analysis in understanding the mechanism behind the anti-cancer and anti-bacterial properties of these compounds (Gür et al., 2020).

Antiproliferative Properties

The synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antiproliferative activities against various cancer cell lines have shown promising results. Almasirad et al. (2016) designed and synthesized a series of thiadiazole derivatives, finding specific compounds with significant inhibitory effects, suggesting their potential as antitumor agents (Almasirad et al., 2016).

Antileishmanial Activity

Thiadiazole derivatives have also been studied for their potential antileishmanial activity. Tahghighi et al. (2013) synthesized a series of thiadiazole-2-amines, evaluating their efficacy against Leishmania major. The study uncovered compounds with significant activity, suggesting the potential for developing new antileishmanial treatments (Tahghighi et al., 2013).

Properties

IUPAC Name |

5-cyclopropyl-N-[(6-methoxypyridin-3-yl)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-17-10-5-2-8(6-13-10)7-14-12-16-15-11(18-12)9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPAKRWZVKVGOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CNC2=NN=C(S2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2916791.png)

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2916792.png)

![8-cyclohexyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916805.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)

![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2916808.png)

![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B2916809.png)